![molecular formula C16H20N4O6 B14443680 Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate CAS No. 79593-42-3](/img/structure/B14443680.png)
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrimidine ring. The process may include the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The amino, ethoxycarbonyl, and carbamoyl groups are introduced through various chemical reactions, such as nucleophilic substitution and esterification.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate: Shares structural similarities with other pyrimidine derivatives.
2-Amino-4-carbamoyl-6-methylpyrimidine: A simpler analog with fewer functional groups.
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-5-carboxylate: Lacks the methyl group on the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate is a complex organic compound with significant potential biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound's molecular formula is C16H20N4O6, with a molecular weight of 364.35 g/mol. Its structure incorporates a pyrimidine ring, an ethyl ester group, a carbamoyl group, and an amino group, which collectively contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include:
- Formation of the pyrimidine structure : Utilizing appropriate precursors to establish the pyrimidine ring.
- Introduction of functional groups : Sequential reactions to incorporate the ethoxycarbonyl and carbamoyl functionalities.
- Final assembly : Combining all components to yield the final product.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly antimicrobial properties.
Antimicrobial Activity
A study evaluated various derivatives structurally related to this compound for their antimicrobial efficacy against several pathogens, including:
Microorganism | Activity Observed |
---|---|
Escherichia coli | Significant antibacterial activity |
Staphylococcus aureus | Moderate antibacterial activity |
Pseudomonas aeruginosa | High resistance noted |
Candida albicans | Notable antifungal activity |
The results indicated that derivatives containing similar structural motifs showed promising activity against both bacterial and fungal strains, suggesting that the compound could be developed as an antimicrobial agent .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound may disrupt microbial cell wall synthesis or inhibit key metabolic pathways due to its reactive functional groups.
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study published in Wiley-VCH, a series of synthesized compounds were screened for their antimicrobial properties. The derivatives exhibited varying degrees of effectiveness against common pathogens, with some compounds showing comparable efficacy to established antibiotics .
Case Study 2: Structural Analog Comparison
Another investigation compared the biological activities of this compound with structurally similar compounds. The findings highlighted that the unique combination of functional groups in this compound enhanced its biological interactions compared to simpler analogs.
Potential Applications
Given its promising biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Agricultural Chemistry : Potential use as a biopesticide due to its antifungal properties.
- Research Tool : As a molecular probe in biochemical studies targeting specific pathways in microbial metabolism.
Properties
CAS No. |
79593-42-3 |
---|---|
Molecular Formula |
C16H20N4O6 |
Molecular Weight |
364.35 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-2-[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enimidoyl]-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N4O6/c1-5-25-15(23)9-7(3)19-14(20-12(9)13(18)22)11(17)10(8(4)21)16(24)26-6-2/h17,21H,5-6H2,1-4H3,(H2,18,22)/b10-8-,17-11? |
InChI Key |
GQNUGIGBEFIRSU-XGIPIQMNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)/C(=C(\C)/O)/C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)C(=C(C)O)C(=O)OCC)C |
Origin of Product |
United States |
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